alpha-Oxo-benzeneethanethioyl chloride
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Overview
Description
Alpha-Oxo-benzeneethanethioyl chloride: is an organic compound with the molecular formula C8H5ClOS. It is known for its reactivity and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Oxo-benzeneethanethioyl chloride can be synthesized through several methods. One common approach involves the reaction of benzalacetophenone dibromide with thionyl chloride. The reaction is typically carried out in a solvent such as methyl alcohol, under reflux conditions . Another method involves the use of phosphorus (V) chloride or phosphorus (III) chloride to convert carboxylic acids into acyl chlorides .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and the ease of separating by-products like sulfur dioxide and hydrogen chloride gases .
Chemical Reactions Analysis
Types of Reactions: Alpha-Oxo-benzeneethanethioyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: It readily participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Oxo-benzeneethanethioyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which alpha-Oxo-benzeneethanethioyl chloride exerts its effects involves its high reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and biochemical modifications .
Comparison with Similar Compounds
Benzoyl chloride: Similar in structure but lacks the thioyl group.
Acetyl chloride: A simpler acyl chloride with a smaller molecular structure.
Thionyl chloride: Used as a reagent in the synthesis of alpha-Oxo-benzeneethanethioyl chloride.
Uniqueness: this compound is unique due to its combination of an oxo group and a thioyl chloride group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
58861-73-7 |
---|---|
Molecular Formula |
C8H5ClOS |
Molecular Weight |
184.64 g/mol |
IUPAC Name |
2-oxo-2-phenylethanethioyl chloride |
InChI |
InChI=1S/C8H5ClOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
YKIZGRORXWMRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=S)Cl |
Origin of Product |
United States |
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